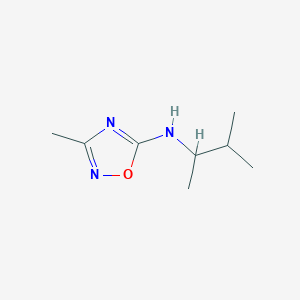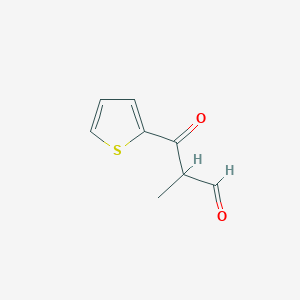
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3ClF3O2S. It is a derivative of benzene, characterized by the presence of chloro, trifluoromethyl, and sulfonyl fluoride groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Chlorobenzotrifluoride
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and applications
Properties
Molecular Formula |
C7H3ClF4O2S |
|---|---|
Molecular Weight |
262.61 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3ClF4O2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H |
InChI Key |
RRBPBTGPXJSEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea](/img/structure/B13277589.png)
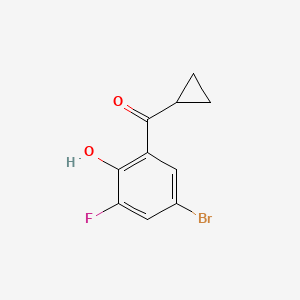
![3-Amino-2-[(2-chlorophenyl)methyl]propanamide](/img/structure/B13277594.png)
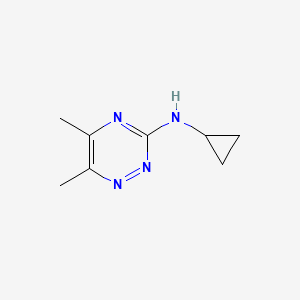
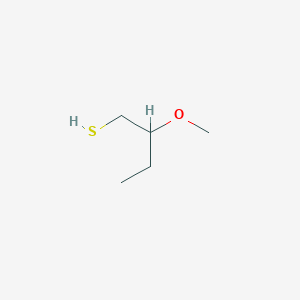



![2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13277612.png)
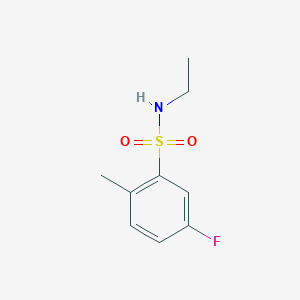
![2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine](/img/structure/B13277635.png)

